Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound featuring a thiadiazole ring, a nitrobenzamide group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where 4-methyl-3-nitrobenzoic acid is converted to its acyl chloride derivative and then reacted with the thiadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Alcohol Derivatives: From the reduction of the ester group.
Functionalized Thiadiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to certain biological substrates. It may also serve as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor for developing new drugs. The nitrobenzamide group is known for its antimicrobial properties, and modifications of this compound could lead to novel antibiotics or antifungal agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiadiazole ring.
Mechanism of Action
The mechanism by which Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzamide group can interact with active sites of enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in binding interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Lacks the nitro group, which may reduce its antimicrobial activity.
Methyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 2-[[5-[(4-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-8(2)11(7-10)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBKZLWRJTRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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